

Thermodynamic Properties of 1-Octanol: A Technical Guide for Molecular Simulations

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Compound of Interest

Compound Name: 1-Octanol

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermodynamic properties of **1-octanol**, a crucial solvent in pharmaceutical and chemical research, particularly for its role as a surrogate for biological membranes in partition coefficient studies. This document is intended to be a core resource for professionals engaged in molecular simulations, offering curated experimental data, detailed methodologies for its measurement, and a comparative analysis of common force fields used to model this versatile alcohol.

Experimental Thermodynamic Properties of 1-Octanol

Accurate molecular simulations rely on robust experimental data for validation. The following tables summarize key thermodynamic properties of **1-octanol** as a function of temperature, compiled from critically evaluated data.

Table 1: Density of Liquid 1-Octanol

Temperature (K)	Density (g/cm ³)
288.15	0.828
293.15	0.825
298.15	0.822
303.15	0.818
308.15	0.814

Data sourced from the NIST Web Thermo Tables (WTT).^[1]

Table 2: Vapor Pressure of 1-Octanol

Temperature (K)	Vapor Pressure (kPa)
352.1	1.33
368.5	3.99
386.4	10.1
400.0	20.3
468.5	101.3

Data sourced from the NIST Chemistry WebBook.^{[2][3]}

Table 3: Enthalpy of Vaporization of 1-Octanol

Temperature (K)	Enthalpy of Vaporization (kJ/mol)
298.15	71.0
303.0	69.6
318.0	68.7
343.0	67.3
358.0	67.5

Data sourced from the NIST Chemistry WebBook.^{[2][4]}

Table 4: Surface Tension of 1-Octanol

Temperature (K)	Surface Tension (N/m)
293.15	0.0275
298.15	0.0271
303.15	0.0267
308.15	0.0263
313.15	0.0259

Data sourced from various chemical handbooks and databases.

Experimental Protocols

The following sections detail the methodologies used to obtain the experimental data presented above. Understanding these protocols is essential for appreciating the accuracy and limitations of the data used to validate molecular simulations.

Density Measurement: Oscillating U-Tube Densitometry

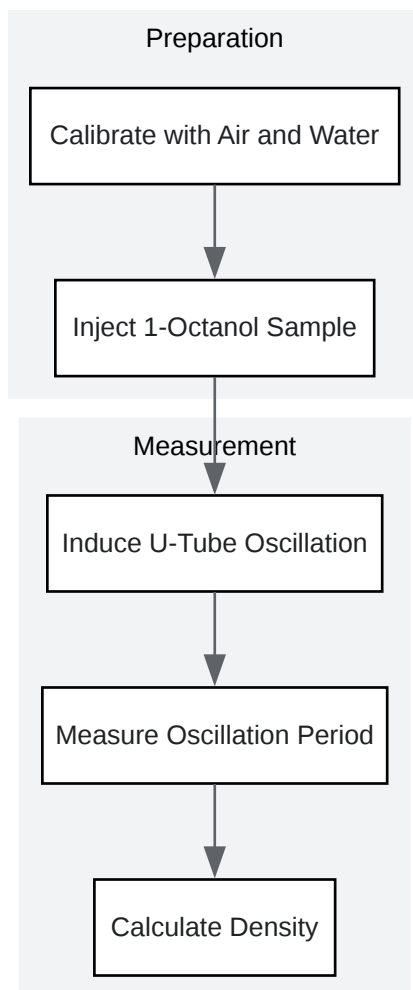
The density of liquid **1-octanol** is typically measured using an oscillating U-tube densitometer.

Methodology:

- **Calibration:** The instrument is first calibrated using two standards of known density, typically dry air and ultrapure water.
- **Sample Injection:** A small, bubble-free sample of **1-octanol** is injected into the thermostated glass U-tube.
- **Oscillation:** The U-tube is electromagnetically excited to oscillate at its natural frequency.
- **Frequency Measurement:** The instrument precisely measures the oscillation period, which is directly related to the mass, and therefore the density, of the sample in the tube.

- **Temperature Control:** The temperature of the U-tube is precisely controlled using a Peltier element to obtain density measurements at various temperatures.

Workflow for Density Measurement



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Workflow for Density Measurement

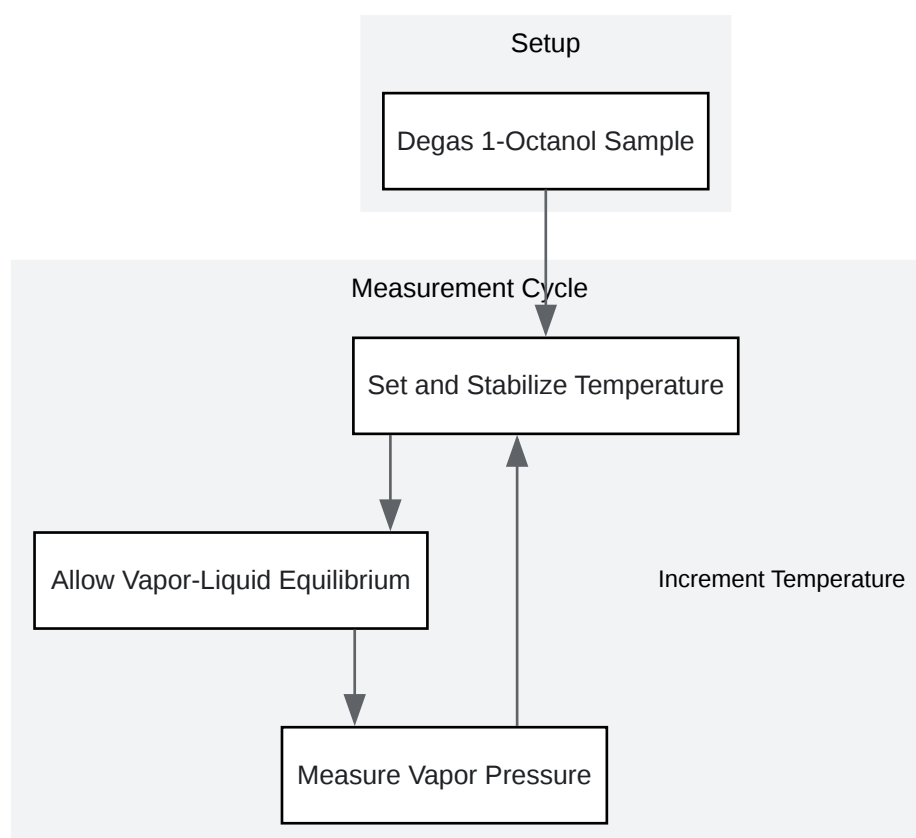
Vapor Pressure Measurement: Static Method

The static method is a direct and accurate way to determine the vapor pressure of a liquid at a given temperature.

Methodology:

- **Sample Degassing:** A sample of **1-octanol** is placed in a thermostated vessel and thoroughly degassed to remove any dissolved gases. This is typically achieved by several freeze-pump-thaw cycles.
- **Temperature Equilibration:** The degassed sample is brought to the desired temperature in a constant-temperature bath.
- **Pressure Measurement:** The pressure of the vapor in equilibrium with the liquid is measured directly using a pressure transducer.
- **Data Collection:** The vapor pressure is recorded at a series of stabilized temperatures.

Static Method for Vapor Pressure



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Static Method for Vapor Pressure

Enthalpy of Vaporization: Calorimetry

The enthalpy of vaporization can be determined directly by calorimetry or indirectly from the temperature dependence of vapor pressure using the Clausius-Clapeyron equation. The direct calorimetric method is described here.

Methodology:

- **Calorimeter Setup:** A known mass of **1-octanol** is placed in a vaporization cell within a calorimeter.
- **Vaporization:** A controlled amount of electrical energy is supplied to a heater to vaporize a portion of the sample at constant temperature and pressure.
- **Mass Determination:** The amount of vaporized sample is determined by weighing the cell before and after the experiment or by condensing the vapor and weighing it.
- **Enthalpy Calculation:** The enthalpy of vaporization is calculated from the electrical energy supplied and the mass of the vaporized substance.

Surface Tension Measurement: Pendant Drop Method

The pendant drop method is an optical technique used to determine the surface tension of a liquid.

Methodology:

- **Droplet Formation:** A drop of **1-octanol** is formed at the tip of a needle.
- **Image Acquisition:** A high-resolution camera captures the profile of the pendant drop.
- **Shape Analysis:** The shape of the drop is determined by the balance between surface tension and gravity.
- **Young-Laplace Equation Fitting:** The profile of the drop is fitted to the Young-Laplace equation to determine the surface tension.

Force Field Parameters for 1-Octanol Simulations

The choice of force field is critical for the accuracy of molecular dynamics simulations. This section provides a comparative overview of the non-bonded parameters for **1-octanol** from three commonly used force fields: OPLS-AA, CHARMM (CGenFF), and GROMOS.

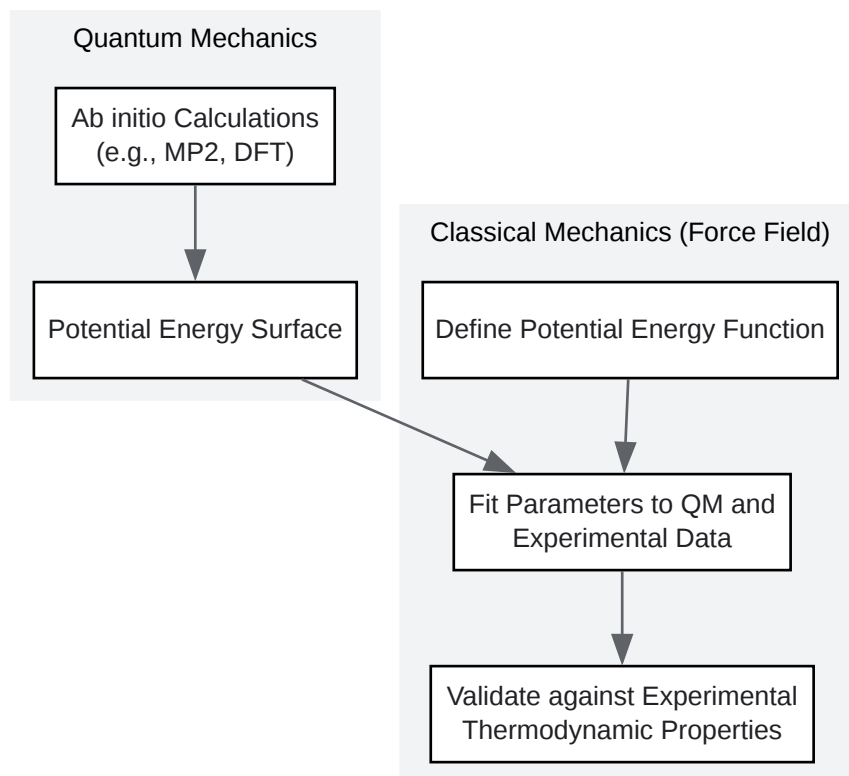
Table 5: Comparative Non-Bonded Parameters for 1-Octanol

Force Field	Atom Type	Charge (e)	σ (nm)	ϵ (kJ/mol)
OPLS-AA				
opls_157 (HO)	0.683	0.00000	0.00000	
opls_154 (OH)	-0.155	0.31200	0.71128	
opls_135 (CH2)	0.000	0.35000	0.27614	
opls_135 (CH2)	0.000	0.35000	0.27614	
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opls_135 (CH2)	0.000	0.35000	0.27614	
opls_136 (CH3)	0.000	0.35000	0.27614	
CHARMM (CGenFF)				
OG311 (O)	-0.648	0.30290	0.63597	
HGA3 (H)	0.428	0.04000	0.19246	
CG331 (CH2)	0.090	0.35330	0.29288	
CG331 (CH2)	0.010	0.35330	0.29288	
CG331 (CH2)	0.000	0.35330	0.29288	
CG331 (CH2)	0.000	0.35330	0.29288	
CG331 (CH2)	0.000	0.35330	0.29288	
CG331 (CH2)	0.000	0.35330	0.29288	
CG331 (CH2)	0.000	0.35330	0.29288	
CG331 (CH3)	-0.090	0.35330	0.29288	
GROMOS 54A7				
OA (O)	-0.547	0.32370	0.63597	

H (H)	0.397	0.00000	0.00000
CH2	0.000	0.39570	0.33472
CH2	0.000	0.39570	0.33472
CH2	0.000	0.39570	0.33472
CH2	0.000	0.39570	0.33472
CH2	0.000	0.39570	0.33472
CH2	0.000	0.39570	0.33472
CH2	0.000	0.39570	0.33472
CH2	0.000	0.39570	0.33472
CH3	0.000	0.39570	0.45773

Note: For GROMOS, a united-atom representation is used for CH2 and CH3 groups. The parameters provided are for the united atoms. For CHARMM, the terminal CH3 and adjacent CH2 groups have different partial charges due to the parameterization scheme.

Force Field Parameterization Workflow



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Force Field Parameterization Workflow

Conclusion

This technical guide provides a consolidated resource for researchers utilizing **1-octanol** in molecular simulations. The tabulated experimental data serves as a critical benchmark for the validation of simulation models. The detailed experimental protocols offer insight into the origin and precision of these benchmarks. Finally, the comparative analysis of force field parameters highlights the importance of careful parameter selection for achieving accurate and predictive simulation results. It is anticipated that this guide will facilitate more robust and reliable molecular modeling studies in the fields of chemistry, materials science, and drug development.

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